molecular formula C38H62O2 B586142 9-cis-Retinyl Oleate-d17 CAS No. 1795134-64-3

9-cis-Retinyl Oleate-d17

Cat. No.: B586142
CAS No.: 1795134-64-3
M. Wt: 568.016
InChI Key: FXKDHZXYYBPLHI-OIHCPOPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cis-Retinyl Oleate-d17: is a synthetic derivative of retinoid compounds, characterized by the presence of deuterium atoms. Its chemical formula is C38H45D17O2 . This compound is primarily used in scientific research, particularly in studies related to retinoid metabolism and visual cycle processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Oleate-d17 involves the esterification of 9-cis-retinol with oleic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 9-cis-Retinyl Oleate-d17 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways: 9-cis-Retinyl Oleate-d17 exerts its effects by interacting with retinoid receptors and enzymes involved in the retinoid cycle. The compound is metabolized to 9-cis-retinal, which binds to opsin proteins in the retina, forming the visual pigment rhodopsin. This interaction triggers a cascade of phototransduction events, ultimately leading to vision .

Comparison with Similar Compounds

    9-cis-Retinyl Acetate: Another retinoid derivative used in similar research applications.

    All-trans-Retinyl Oleate: A structural isomer with different biological activity.

    11-cis-Retinyl Oleate: Another isomer involved in the visual cycle.

Uniqueness: 9-cis-Retinyl Oleate-d17 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. This labeling provides insights into the dynamics of retinoid metabolism and the visual cycle that are not possible with non-labeled compounds .

Properties

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+/i1D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKDHZXYYBPLHI-OIHCPOPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC\C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.